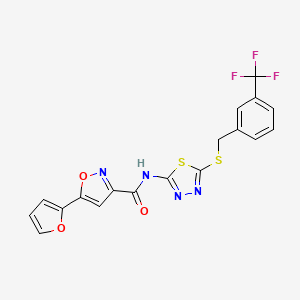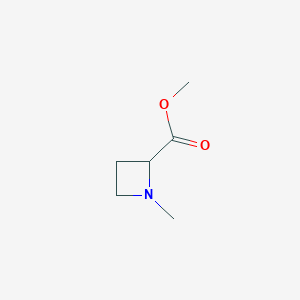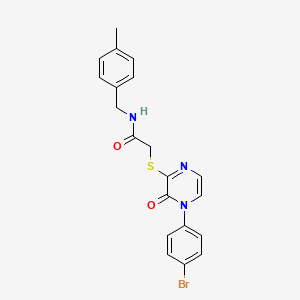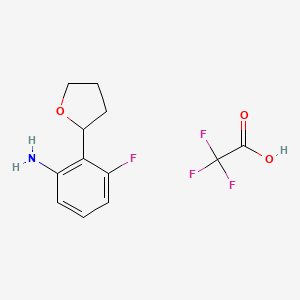
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiophene and pyrazole derivatives typically involves the ring closure reaction of appropriate precursors. For instance, a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized by reacting phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium . Similarly, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides involved a Suzuki cross-coupling reaction, indicating that palladium-catalyzed coupling reactions are also a viable method for constructing such compounds .
Molecular Structure Analysis
The molecular structure of thiophene-2-carboxamide derivatives has been characterized using various spectroscopic techniques such as NMR, mass spectrometry, and X-ray diffraction . The X-ray structure analysis provides detailed information about the geometry of the molecule, including bond lengths and angles, which are crucial for understanding the compound's reactivity and interaction with biological targets .
Chemical Reactions Analysis
Thiophene and pyrazole derivatives can undergo various chemical reactions, including coupling reactions and condensation with different reagents to form a diverse array of compounds with potential biological activities . The reactivity of these compounds can be influenced by the presence of substituents on the aromatic rings, which can either donate or withdraw electrons, affecting the overall electronic properties of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene-2-carboxamide derivatives, such as their thermal stability, solubility, and crystalline structure, can be studied using techniques like thermogravimetric analysis (TG-DTG) and single crystal X-ray diffraction . Theoretical calculations, such as density functional theory (DFT), can predict various chemical activity parameters and help in understanding the electrophilic and nucleophilic regions of the molecule, which are important for its interactions with biological targets . Additionally, the nonlinear optical properties of these compounds can be investigated, which may have implications for their use in material science .
科学的研究の応用
Heterocyclic Synthesis
The reactivity of thiophene derivatives towards the synthesis of various heterocyclic compounds has been explored. Studies by Mohareb et al. (2004) involved the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, leading to the formation of diverse pyrazole, isoxazole, and pyrazolopyrimidine derivatives. This work demonstrates the compound's utility in synthesizing heterocyclic frameworks, which are crucial in medicinal chemistry and materials science (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antimicrobial Activity
The antimicrobial potential of thiophene derivatives has also been explored. For instance, Sowmya et al. (2018) developed N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and N-((5-aryl-3-phenylisoxazol-4-yl)sulfonyl)thiophene-2-carboxamides. These compounds exhibited significant antibacterial activity against B. subtilis and antifungal activity against A. niger, showcasing the therapeutic potential of thiophene-based compounds in combating microbial infections (Sowmya, Lakshmi Teja, Padmaja, Kamala Prasad, & Padmavathi, 2018).
Electrochemical and Electrochromic Properties
In the field of materials science, the incorporation of thiophene units into polymers has been studied for their electrochemical and electrochromic properties. Hu et al. (2013) synthesized novel donor–acceptor type monomers integrating thiophene with carbazole and nitrophenyl groups, which showed promising electrochemical activity and distinct color change capabilities under applied potentials. Such materials are of interest for applications in smart windows, displays, and energy storage devices (Hu, Lv, Sun, Bian, Ouyang, Fu, Wang, & Zhang, 2013).
Antitumor Activity
The antitumor activity of thiophene derivatives has also been a significant area of research. Compounds incorporating the thiophene moiety, such as bis-pyrazolyl-thiazoles, have been synthesized and evaluated for their effectiveness against hepatocellular carcinoma cell lines. This research highlights the potential of thiophene derivatives in developing new chemotherapeutic agents (Gomha, Edrees, & Altalbawy, 2016).
作用機序
Target of Action
Similar compounds, such as n-(thiophen-2-yl) nicotinamide derivatives, have been shown to exhibit fungicidal activities .
Mode of Action
It’s worth noting that thiophene derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Biochemical Pathways
Thiophene derivatives have been reported to have diverse applications in medicinal chemistry and material science .
Result of Action
Similar compounds have been reported to exhibit excellent fungicidal activities .
特性
IUPAC Name |
N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS2/c18-14(13-4-2-10-20-13)15-6-8-17-7-5-11(16-17)12-3-1-9-19-12/h1-5,7,9-10H,6,8H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWQFXTZDFIDJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2)CCNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2538286.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2538287.png)
![N-(2,5-difluorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2538289.png)

![N-[3-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-4-methylphenyl]cyclopropanecarboxamide](/img/structure/B2538293.png)

![Tert-butyl 3-(cyclopropylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2538299.png)


![4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one](/img/structure/B2538302.png)

![8-fluoro-1-(3-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2538307.png)
![N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2538308.png)
![N-benzyl-2-(4-chlorophenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2538309.png)